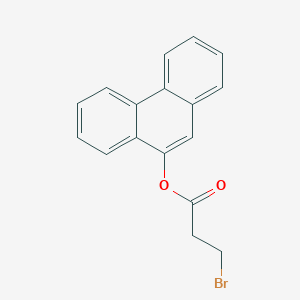

Propanoic acid, 3-bromo-, 9-phenanthrenyl ester

Beschreibung

Propanoic acid, 3-bromo-, 9-phenanthrenyl ester is a brominated propanoic acid derivative esterified with a phenanthrenyl group. The bromine atom at the C3 position introduces steric and electronic effects, while the bulky 9-phenanthrenyl ester group likely enhances lipophilicity and aromatic interactions, making it distinct from simpler propanoic acid esters .

Eigenschaften

CAS-Nummer |

686775-78-0 |

|---|---|

Molekularformel |

C17H13BrO2 |

Molekulargewicht |

329.2 g/mol |

IUPAC-Name |

phenanthren-9-yl 3-bromopropanoate |

InChI |

InChI=1S/C17H13BrO2/c18-10-9-17(19)20-16-11-12-5-1-2-6-13(12)14-7-3-4-8-15(14)16/h1-8,11H,9-10H2 |

InChI-Schlüssel |

FFFGKSODRDHYKY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)OC(=O)CCBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism

The acid (3-bromopropanoic acid) and alcohol (9-phenanthrenol) undergo dehydration-condensation under acidic conditions:

$$

\text{3-Bromopropanoic acid} + \text{9-Phenanthrenol} \xrightarrow{\text{H}^+} \text{Propanoic acid, 3-bromo-, 9-phenanthrenyl ester} + \text{H}_2\text{O}

$$

Experimental Conditions

Key Considerations

- Prolonged heating is required due to steric hindrance from the phenanthrenyl group.

- Excess 9-phenanthrenol improves conversion.

Acid Chloride Intermediate Method

This two-step method avoids equilibrium limitations by activating the carboxylic acid as an acid chloride.

Step 1: Synthesis of 3-Bromopropanoyl Chloride

3-Bromopropanoic acid is treated with thionyl chloride ($$ \text{SOCl}2 $$) or oxalyl chloride ($$ \text{(COCl)}2 $$):

$$

\text{3-Bromopropanoic acid} + \text{SOCl}2 \rightarrow \text{3-Bromopropanoyl chloride} + \text{SO}2 + \text{HCl}

$$

Conditions : Reflux in anhydrous dichloromethane ($$ \text{CH}2\text{Cl}2 $$) for 2–4 hours.

Step 2: Esterification with 9-Phenanthrenol

The acid chloride reacts with 9-phenanthrenol in the presence of a base:

$$

\text{3-Bromopropanoyl chloride} + \text{9-Phenanthrenol} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

$$

Conditions :

- Base : Pyridine or triethylamine ($$ \text{Et}_3\text{N} $$).

- Solvent : Tetrahydrofuran ($$ \text{THF} $$) at 0–25°C.

- Yield : 80–90% (based on similar esterifications).

Transesterification of Methyl 3-Bromopropionate

Methyl 3-bromopropionate serves as a reactive intermediate for transesterification with 9-phenanthrenol.

Step 1: Preparation of Methyl 3-Bromopropionate

Acrylonitrile reacts with hydrogen bromide ($$ \text{HBr} $$) followed by hydrolysis:

$$

\text{CH}2=\text{CHCN} + \text{HBr} \rightarrow \text{BrCH}2\text{CH}2\text{CN} \xrightarrow{\text{Hydrolysis}} \text{BrCH}2\text{CH}_2\text{COOH}

$$

Conditions :

The acid is then esterified with methanol using $$ \text{H}2\text{SO}4 $$ to form the methyl ester.

Step 2: Transesterification

Methyl 3-bromopropionate reacts with 9-phenanthrenol under basic conditions:

$$

\text{CH}3\text{OCOCH}2\text{CH}2\text{Br} + \text{9-Phenanthrenol} \xrightarrow{\text{Base}} \text{9-Phenanthrenyl OCOCH}2\text{CH}2\text{Br} + \text{CH}3\text{OH}

$$

Conditions :

- Base : Sodium methoxide ($$ \text{NaOMe} $$) in $$ \text{THF} $$.

- Temperature : 60–80°C.

- Yield : 70–85%.

Bromination of Acrylate Esters

A patent (CN111253255A) describes a one-pot method using acrylates and acetyl bromide.

Reaction Mechanism

Acetyl bromide ($$ \text{CH}3\text{COBr} $$) generates $$ \text{HBr} $$, which adds to the acrylate double bond:

$$

\text{CH}2=\text{CHCOOR} + \text{HBr} \rightarrow \text{BrCH}2\text{CH}2\text{COOR}

$$

Subsequent transesterification with 9-phenanthrenol yields the target compound.

Conditions

- Acrylate : Methyl or ethyl acrylate.

- Solvent : Methanol or ethanol.

- Additive : p-Diphenol inhibitor (prevents polymerization).

- Temperature : 50–60°C for 1–2 hours.

- Yield : 75–90%.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Direct Esterification | Simple setup; no intermediates | Long reaction time; moderate yields | 60–75% |

| Acid Chloride | High yields; avoids equilibrium | Requires handling corrosive reagents | 80–90% |

| Transesterification | Utilizes stable methyl ester precursor | Two-step process; solvent removal needed | 70–85% |

| Bromination of Acrylates | One-pot synthesis; scalable | Requires strict temperature control | 75–90% |

Critical Challenges and Optimizations

- Steric Hindrance : The bulky phenanthrenyl group slows nucleophilic attack. Solutions include using excess alcohol or coupling agents (e.g., DCC/DMAP).

- Purity of 9-Phenanthrenol : Impurities in the alcohol reduce yields. Recrystallization from ethanol is recommended.

- Byproduct Formation : Acetyl bromide methods may produce methyl acetate, requiring distillation for removal.

Analyse Chemischer Reaktionen

Reaktionstypen

3-Brompropansäure-9-Phenanthrenylester kann verschiedene chemische Reaktionen eingehen, darunter:

Nucleophile Substitution: Das Bromatom in der Verbindung kann unter geeigneten Bedingungen durch andere Nucleophile, wie Amine oder Thiole, ersetzt werden.

Oxidation: Die Phenanthrengruppe kann Oxidationsreaktionen eingehen, um Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Die Estergruppe kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zum entsprechenden Alkohol reduziert werden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Häufige Reagenzien sind Natriumazid (NaN3) oder Kaliumthiocyanat (KSCN) in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF).

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in sauren Bedingungen.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Ether oder Tetrahydrofuran (THF).

Hauptprodukte, die gebildet werden

Nucleophile Substitution: Produkte umfassen substituierte Propansäureester mit verschiedenen funktionellen Gruppen, die das Bromatom ersetzen.

Oxidation: Produkte umfassen Phenanthrenchinon und andere oxidierte Phenanthrenderivate.

Reduktion: Produkte umfassen 3-Brom-1-propanol und 9-Phenanthrenol.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-Brompropansäure-9-Phenanthrenylester

Wirkmechanismus

The mechanism of action of propanoic acid, 3-bromo-, 9-phenanthrenyl ester

Biologische Aktivität

Propanoic acid, 3-bromo-, 9-phenanthrenyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C19H17BrO2

- Molecular Weight : 363.24 g/mol

The presence of the bromine atom and the phenanthrenyl group is significant for its biological activity.

Biological Activity Overview

The biological activity of propanoic acid derivatives has been widely studied, especially in relation to their effects on various biological systems. The specific ester form under consideration exhibits several notable activities:

- Antimicrobial Activity : Studies have shown that compounds with phenanthrenyl moieties can exhibit significant antibacterial properties. For instance, derivatives have been tested against various strains of bacteria, demonstrating minimum inhibitory concentrations (MICs) that suggest potential as antimicrobial agents .

- Antitumor Activity : Research indicates that certain propanoic acid esters can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The brominated derivatives may enhance this effect due to increased lipophilicity and receptor interaction .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways, contributing to its antitumor effects.

- Receptor Modulation : It may interact with various receptors, influencing cellular responses and potentially leading to therapeutic effects in cancer treatment.

- Oxidative Stress Induction : Some studies suggest that brominated compounds can induce oxidative stress in cancer cells, leading to increased apoptosis .

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Study on Antimicrobial Efficacy : A study showed that derivatives of phenanthrene exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with MIC values significantly lower than standard antibiotics like vancomycin .

- Antitumor Effects in Vivo : In a model using xenografted tumors in mice, propanoic acid esters demonstrated a reduction in tumor size compared to control groups, suggesting effective antitumor properties .

Table 1: Biological Activities of Propanoic Acid Derivatives

Table 2: Summary of Case Studies

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

Ester Group Impact: Larger aromatic esters (e.g., phenanthrenyl) reduce water solubility but improve stability in non-polar environments, contrasting with short-chain esters (e.g., ethyl) used in biofuels .

Bromine Substitution : Bromine at C3 diminishes activity in some contexts (e.g., SLC26A3 inhibition compared to acetic acid derivatives) but may enhance halogen bonding in drug design.

Natural vs. Synthetic Occurrence: Natural propanoic acid esters are predominantly short-chain (methyl, ethyl) or functionalized (e.g., hydroxy-), while brominated aromatic esters are synthetic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.